

# Application of Wilkinson's Catalyst in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

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## Compound of Interest

Compound Name: *Chlorotris(triphenylphosphine)rhodium(I)*

Cat. No.: *B133847*

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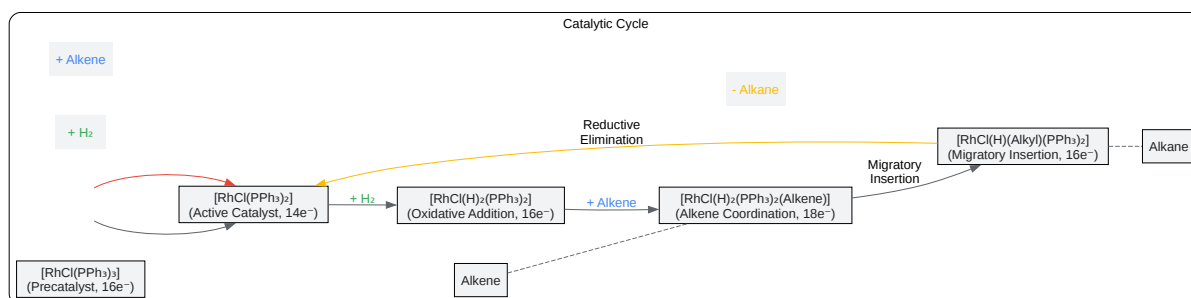
## Introduction

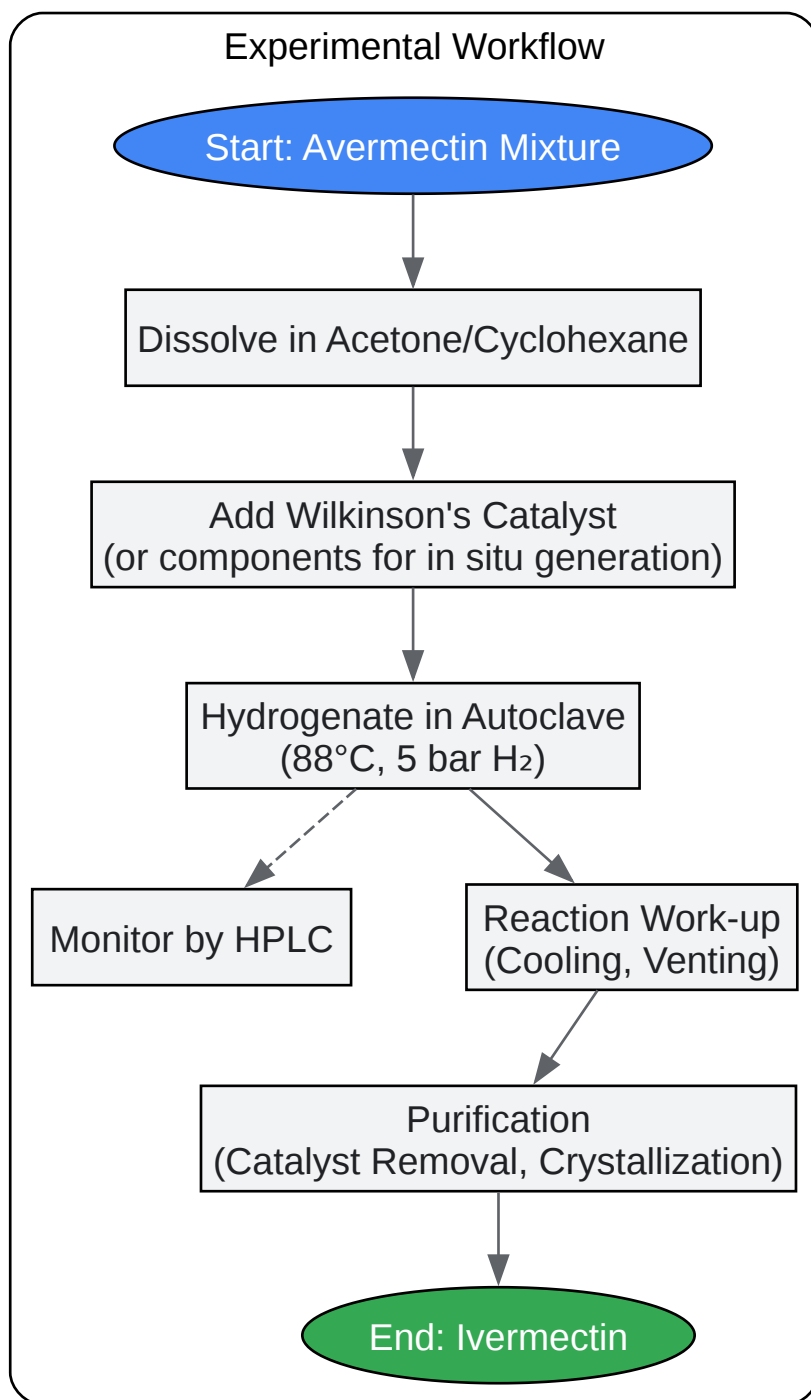
Wilkinson's catalyst, **chlorotris(triphenylphosphine)rhodium(I)** or  $[\text{RhCl}(\text{PPh}_3)_3]$ , is a cornerstone of homogeneous catalysis, renowned for its efficiency and selectivity in the hydrogenation of unsaturated compounds.<sup>[1][2][3]</sup> Its ability to catalyze the addition of hydrogen to alkenes and alkynes under mild conditions makes it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.<sup>[1]</sup> This document provides detailed application notes and protocols for the use of Wilkinson's catalyst in pharmaceutical synthesis, with a specific focus on the preparation of the anti-parasitic drug Ivermectin.

The key advantage of Wilkinson's catalyst lies in its high selectivity for the hydrogenation of less sterically hindered and non-conjugated double bonds.<sup>[1][4]</sup> This allows for the targeted reduction of specific functional groups within a multifunctional molecule, a critical requirement in the synthesis of many active pharmaceutical ingredients (APIs).

## Catalytic Cycle of Wilkinson's Catalyst

The mechanism of hydrogenation by Wilkinson's catalyst involves a well-elucidated catalytic cycle. The catalyst, a 16-electron complex, is technically a precatalyst that enters the active cycle upon dissociation of a triphenylphosphine ligand.<sup>[5][6]</sup>





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